molecular formula C16H19N3O2S B2832931 1-(4-Methyl-3-morpholin-4-yl-2-phenylimino-1,3-thiazol-5-yl)ethanone CAS No. 879912-86-4

1-(4-Methyl-3-morpholin-4-yl-2-phenylimino-1,3-thiazol-5-yl)ethanone

Cat. No. B2832931
CAS RN: 879912-86-4
M. Wt: 317.41
InChI Key: FIBFPWWNAABEND-MSUUIHNZSA-N
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Description

This compound is a derivative of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one . It belongs to a class of organic compounds known as dipeptides .


Synthesis Analysis

The synthesis of this compound and its derivatives has been studied . The synthesized compound was characterized by FT-IR, 1H NMR, EI-MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed . The molecular formula is C24H32N2O2 .


Chemical Reactions Analysis

The chemical reactions of this compound have been studied . The study of the structure–activity relationships for this compound and its derivatives were carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed . QSAR analysis revealed that polarisation, dipole moment, lipophilicity, energy parameters as well as the size of the molecule and its branching possessed the most significant effect on antioxidant activity .

Scientific Research Applications

QSAR Analysis of Derivatives

A study conducted QSAR analysis on derivatives of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one to explore their potential as antioxidants. The analysis involved calculating various molecular descriptors and building QSAR models to predict antioxidant activity. Key findings indicated that certain molecular properties, such as polarisation, dipole moment, and lipophilicity, significantly impact antioxidant activity. This study provides a theoretical basis for designing new potential antioxidants within this class of compounds (І. Drapak et al., 2019).

Inhibitors of HIV-1 Replication

Research on novel N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, including a compound with a morpholino group, showed promising activity against HIV-1 replication. Two derivatives exhibited significant effectiveness, highlighting the potential of such compounds in HIV-1 treatment strategies (Zhiping Che et al., 2015).

Structural Analysis of Oxime Derivatives

A study on oxime derivatives containing morpholin groups provided insights into their crystalline structure and potential interactions. The analysis revealed specific configurations and interactions within the molecular structures, contributing to a deeper understanding of their chemical properties and potential applications (M. Dinçer et al., 2005).

Synthesis and Characterization of Dihydropyrimidinones

Another study focused on the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties. These compounds were synthesized using an efficient method, and their three-dimensional structures were confirmed through X-ray crystallography. This research contributes to the development of new compounds with potential applications in various fields (M. A. Bhat et al., 2018).

Microwave-Assisted Synthesis of Mannich Bases

A study demonstrated an efficient microwave-assisted synthesis of Mannich bases from 4-hydroxyacetophenone and secondary amines. This environmentally friendly method offers a novel alternative for synthesizing mono- and disubstituted Mannich bases, with compounds characterized by various spectroscopic techniques (Ghadah Aljohani et al., 2019).

Safety and Hazards

The safety and hazards of this compound are not explicitly mentioned in the available resources .

Future Directions

The QSAR models obtained from the analysis of this compound and its derivatives are proposed for antioxidant activity prediction within the above-mentioned row of compounds and can be considered as a theoretical basis for de novo design of new potential antioxidants .

properties

IUPAC Name

1-(4-methyl-3-morpholin-4-yl-2-phenylimino-1,3-thiazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-15(13(2)20)22-16(17-14-6-4-3-5-7-14)19(12)18-8-10-21-11-9-18/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBFPWWNAABEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=NC2=CC=CC=C2)N1N3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methyl-3-morpholin-4-yl-2-phenylimino-1,3-thiazol-5-yl)ethanone

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